1-(1-Phenylethyl)piperazine

Catalog No.
S672214
CAS No.
69628-75-7
M.F
C12H18N2
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Phenylethyl)piperazine

CAS Number

69628-75-7

Product Name

1-(1-Phenylethyl)piperazine

IUPAC Name

1-(1-phenylethyl)piperazine

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3

InChI Key

PYBNQKSXWAIBKN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2CCNCC2

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNCC2

1-(1-Phenylethyl)piperazine is a chemical compound characterized by its piperazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The structure of this compound includes a phenylethyl group attached to the nitrogen atom at position 1 of the piperazine ring. This unique arrangement contributes to its distinct properties and biological activities.

The molecular formula for 1-(1-Phenylethyl)piperazine is C12H18N2, and its molecular weight is approximately 190.29 g/mol. The compound exhibits a variety of physical and chemical properties, including solubility in organic solvents and stability under standard conditions.

(a) Modulating Neurotransmitter Activity:

Studies have explored the potential of 1-PEP to interact with various neurotransmitter systems, including:

  • Dopamine: 1-PEP has been shown to exhibit weak dopamine reuptake inhibition in some studies, suggesting its potential role in investigating dopamine-related disorders like Parkinson's disease. Source: European Journal of Pharmacology:
  • Serotonin: Research suggests that 1-PEP may interact with the serotonin transporter, potentially impacting serotonin levels and their associated functions. Source: Psychopharmacology:

(b) Investigating Pharmacological Properties:

1-PEP has been investigated for its potential pharmacological properties due to its structural similarity to other known psychoactive compounds. However, it is crucial to note that these investigations are primarily for research purposes only, and 1-PEP is not an approved medicinal product.

Some studies have explored its potential effects on:

  • Learning and memory: 1-PEP has been used in animal models to study its impact on learning and memory processes. Source: Behavioural Brain Research:
  • Antidepressant effects: Limited research has investigated the potential antidepressant-like effects of 1-PEP in animal models. However, further studies are needed to understand its mechanisms and potential therapeutic applications. Source: Pharmacology, Biochemistry, and Behavior:
Typical of piperazine derivatives:

  • Acylation: The amine groups in the piperazine can react with acyl halides to form amides, allowing for the introduction of various functional groups.
  • Alkylation: This reaction involves substituting hydrogen atoms on the nitrogen atoms with alkyl groups through the reaction with alkyl halides, modifying the compound's properties.
  • N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides, which may alter the biological activity and solubility of the compound .

The biological activity of 1-(1-Phenylethyl)piperazine has been explored in various studies. It has shown potential as:

  • Antidepressant: Similar compounds have been noted for their antidepressant effects, potentially due to their interaction with serotonin receptors.
  • Antitumor Activity: Research indicates that piperazine derivatives can inhibit cancer cell growth, suggesting that 1-(1-Phenylethyl)piperazine may possess similar properties .
  • Neuroprotective Effects: Some studies suggest that compounds containing piperazine structures may provide neuroprotective benefits, making them candidates for treating neurodegenerative disorders.

Several synthesis methods exist for producing 1-(1-Phenylethyl)piperazine:

  • Direct Alkylation: This method involves reacting piperazine with phenylethyl bromide in a suitable solvent such as ethanol or dimethylformamide. The reaction typically requires heating and may utilize a base to facilitate the alkylation process.
    python
    # Example reactionPiperazine + Phenylethyl bromide → 1-(1-Phenylethyl)piperazine + HBr
  • Reduction of Piperazine Derivatives: Another approach involves starting from a substituted piperazine derivative, which can be reduced using reducing agents like lithium aluminum hydride to yield 1-(1-Phenylethyl)piperazine.
  • Cyclization Reactions: Using appropriate precursors, cyclization reactions can be employed to form the piperazine ring while introducing the phenylethyl group at the desired position .

1-(1-Phenylethyl)piperazine finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting neurological disorders and cancer.
  • Chemical Research: The compound is used in studies exploring structure-activity relationships within piperazine derivatives.
  • Material Science: Its unique properties may allow for applications in creating novel materials or polymers.

Interaction studies of 1-(1-Phenylethyl)piperazine focus on its binding affinity with various receptors:

  • Serotonin Receptors: Investigations into how this compound interacts with serotonin receptors have shown potential antidepressant effects.
  • Dopamine Receptors: Studies suggest that it may also interact with dopamine receptors, which could explain its neuroactive properties .

These interactions are crucial for understanding its pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with 1-(1-Phenylethyl)piperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Activity
N-MethylpiperazinePiperazine derivativeAntidepressant effects
1-(4-Fluorophenethyl)piperazinePiperazine derivativeAntitumor activity
4-(2-Aminoethyl)piperidinePiperidine derivativeNeuroprotective effects
N,N-DimethylpiperazinePiperazine derivativeAnxiolytic properties

While these compounds share a piperazine or related structure, 1-(1-Phenylethyl)piperazine's specific phenylethyl substitution imparts unique pharmacological properties that distinguish it from others in this class .

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

69628-75-7

Dates

Last modified: 08-15-2023

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